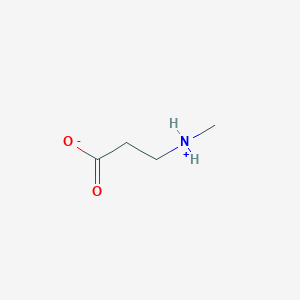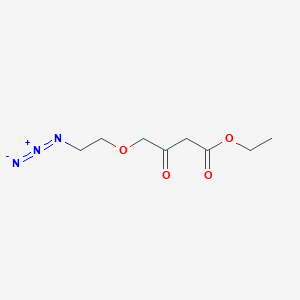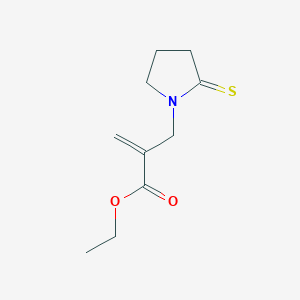![molecular formula C12H19N3 B019190 2-[(4-Methylpiperazin-1-yl)methyl]aniline CAS No. 19577-84-5](/img/structure/B19190.png)
2-[(4-Methylpiperazin-1-yl)methyl]aniline
Descripción general
Descripción
“2-[(4-Methylpiperazin-1-yl)methyl]aniline” is a compound with the molecular formula C12H19N3 . It is a member of the phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “2-[(4-Methylpiperazin-1-yl)methyl]aniline” can be represented by the InChI code1S/C12H19N3/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10,13H2,1H3 . The compound has a molecular weight of 205.3 g/mol . Chemical Reactions Analysis
While specific chemical reactions involving “2-[(4-Methylpiperazin-1-yl)methyl]aniline” are not available, related compounds have been involved in various reactions .Physical And Chemical Properties Analysis
“2-[(4-Methylpiperazin-1-yl)methyl]aniline” has a molecular weight of 205.30 g/mol . It has a topological polar surface area of 32.5 Ų and a complexity of 187 . The compound is solid in physical form .Aplicaciones Científicas De Investigación
Anticancer Agents
“2-[(4-Methylpiperazin-1-yl)methyl]aniline” is used as an intermediate in the preparation of aminopyridopyrimidinones, which are known to be tyrosine kinase inhibitors and anticancer agents .
Synthesis of Piperazinyltrifluoromethylphenylquinolinylbenzonaphthyridinone Derivatives
This compound is also used in the synthesis of piperazinyltrifluoromethylphenylquinolinylbenzonaphthyridinone derivatives, which have shown anticancer activities .
Treatment of Schizophrenia and Related Psychoses
The compound “2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine, OZPN)” which is structurally similar to “2-[(4-Methylpiperazin-1-yl)methyl]aniline” is used in the treatment of schizophrenia and related psychoses .
Modulation of Pharmacokinetic Properties
Piperazine, a common structural motif in “2-[(4-Methylpiperazin-1-yl)methyl]aniline”, is known to positively modulate the pharmacokinetic properties of a drug substance .
Component in Potential Treatments for Parkinson’s and Alzheimer’s Disease
The piperazine ring, a component in “2-[(4-Methylpiperazin-1-yl)methyl]aniline”, is found in potential treatments for Parkinson’s and Alzheimer’s disease .
Component in Antibiotic Drugs
The piperazine ring is also a component in known antibiotic drugs Ciprofloxacin and Ofloxacin .
Safety And Hazards
Propiedades
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPRBZVFSKUCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424462 | |
| Record name | 2-[(4-Methylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylpiperazin-1-yl)methyl]aniline | |
CAS RN |
19577-84-5 | |
| Record name | 2-[(4-Methylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)
![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)
![(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)






